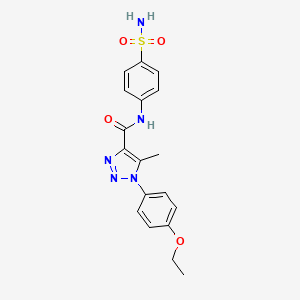
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Triazole Ring : This is achieved through the azide-alkyne cycloaddition reaction, which is a common method for synthesizing 1,2,3-triazoles.
- Introduction of Functional Groups : The ethoxy and sulfamoyl groups are introduced via electrophilic substitution reactions on the aromatic rings.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells.
-
Case Studies :
- A study reported that derivatives of triazole compounds exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 µM to 2.6 µM .
- Comparative studies highlighted that some triazole derivatives were more effective than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Inhibition Studies : In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .
- Comparative Efficacy : The antimicrobial efficacy was compared with standard antibiotics, revealing that certain derivatives had lower minimum inhibitory concentrations (MICs) than traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity and cellular uptake |
| Sulfamoyl Group | Contributes to antimicrobial activity |
| Triazole Ring | Essential for anticancer activity through enzyme inhibition |
Mechanistic Insights
Mechanistic studies have elucidated that the compound induces apoptosis in cancer cells by activating the intrinsic pathway involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) production . Additionally, molecular docking studies support the interaction with target enzymes involved in nucleotide synthesis.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-3-27-15-8-6-14(7-9-15)23-12(2)17(21-22-23)18(24)20-13-4-10-16(11-5-13)28(19,25)26/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOQCQDWREKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














